BOS1 protein
Description
Properties
CAS No. |
136047-14-8 |
|---|---|
Molecular Formula |
C14H13Cl2N |
Synonyms |
BOS1 protein |
Origin of Product |
United States |
Bos1 Protein in Plant Stress Physiology and Development
Gene and Protein Structural Elucidation in Plant Systems
The foundational understanding of BOS1's function is rooted in the characterization of its gene and the resulting protein structure. This section details its identification across plant species, its conserved protein domains, and its location within the plant cell.
Identification and Gene Nomenclature in Plant Species
The BOS1 gene was first identified in the model plant Arabidopsis thaliana through the analysis of a T-DNA insertion mutant that exhibited increased susceptibility to the necrotrophic fungus Botrytis cinerea. arabidopsis.orgnih.gov In Arabidopsis, BOS1 is also known by the systematic name AtMYB108, with the locus identifier AT3G06490. arabidopsis.orgCurrent time information in Los Angeles, CA, US.
It is important to note that the nomenclature "BOS1" has also been used in some literature for a gene in rice (Oryza sativa) identified as branch one seed 1-1 (bos1-1). However, this rice gene is a novel allele of LAX PANICLE 1 (LAX1) and encodes a basic helix-loop-helix (bHLH) transcription factor, which is structurally and functionally distinct from the Arabidopsis BOS1 protein. nih.govuniprot.orgfrontiersin.orgnih.gov This article will focus exclusively on the R2R3-MYB transcription factor BOS1 from Arabidopsis thaliana and its orthologs. Putative orthologues of the Arabidopsis BOS1 have been identified in other plant species, such as lettuce (Lactuca sativa). nih.gov
Table 1: Gene Nomenclature for BOS1 in Different Plant Species
| Species | Gene Name/Synonyms | Locus Identifier | Protein Family |
| Arabidopsis thaliana | BOS1, AtMYB108 | AT3G06490 | R2R3-MYB |
| Oryza sativa | LAX1, OsbHLH123 | Os01g0831000 | bHLH |
| Lactuca sativa | LsBOS1 | Lsat_1_v5_gn_6_70301 | R2R3-MYB (putative) |
Protein Domain Architecture and Classification (e.g., R2R3-MYB, bHLH)
The this compound in Arabidopsis is classified as an R2R3-MYB transcription factor, which represents one of the largest families of transcriptional regulators in plants. mdpi.comoup.com This classification is based on the structure of its highly conserved N-terminal DNA-binding domain, known as the MYB domain.
The MYB domain of BOS1 consists of two imperfect repeats of approximately 52 amino acids each, referred to as R2 and R3. uniprot.orgmdpi.com Each repeat forms a helix-turn-helix (HTH) secondary structure. uniprot.orgfrontiersin.org The third helix of each repeat is the recognition helix that makes direct contact with the major groove of the DNA, enabling the protein to bind to specific cis-regulatory elements in the promoters of its target genes. frontiersin.org
In contrast to the conserved N-terminal MYB domain, the C-terminal region of R2R3-MYB proteins, including BOS1, is highly divergent. arabidopsis.orgresearchgate.net This C-terminal region functions as a modulator domain, responsible for the regulatory activity of the protein, including transcriptional activation or repression, and interactions with other proteins. mdpi.comresearchgate.net Some R2R3-MYB proteins also contain conserved motifs in their C-terminal region that are associated with specific functions, such as interaction with bHLH proteins or repression of gene expression. researchgate.net
Subcellular Localization and Dynamic Distribution in Plant Cells
As a transcription factor, the this compound is targeted to the nucleus to carry out its function of regulating gene expression. Current time information in Los Angeles, CA, US.nih.govfrontiersin.org This nuclear localization is essential for its ability to access the genetic material within the cell. The import of proteins into the nucleus is typically mediated by a specific amino acid sequence known as a nuclear localization signal (NLS). mdpi.com While the specific NLS of BOS1 has not been extensively characterized, its confirmed presence in the nucleus indicates it possesses such a signal. nih.govfrontiersin.org
Studies using green fluorescent protein (GFP) fusions have shown that BOS1 is localized in the nucleus of plant cells. frontiersin.org Furthermore, BOS1 has been shown to physically interact with another protein, BOTRYTIS SUSCEPTIBLE1 INTERACTOR (BOI), within the nucleus. frontiersin.org BOI is a RING E3 ligase, and its interaction with BOS1 suggests a post-translational regulatory mechanism of BOS1 activity through ubiquitination. Current time information in Los Angeles, CA, US.h1.co While the primary location of BOS1 is the nucleus, the dynamic distribution of the protein, for instance, whether its localization or concentration within the nucleus changes in response to different stress stimuli, is an area of ongoing research. uu.nl
Molecular Mechanisms of Action in Plant Responses
The role of BOS1 in plant stress physiology and development is executed through its function as a transcription factor that modulates the expression of a suite of target genes and integrates signals from various phytohormone pathways.
Transcriptional Regulatory Functions and Target Gene Modulation
BOS1 functions as a transcriptional regulator that can either activate or inhibit the expression of its target genes. tandfonline.com It is a key player in the plant's defense against necrotrophic fungal pathogens like Botrytis cinerea and Alternaria brassicicola. h1.conih.govarabidopsis.org Loss-of-function bos1 mutants in Arabidopsis show increased susceptibility to these pathogens. h1.co Beyond biotic stress, BOS1 is also integral to tolerance to abiotic stresses such as drought, salinity, and oxidative stress. oup.comnih.gov
The regulatory function of BOS1 is achieved by binding to specific DNA sequences in the promoters of its target genes. While a comprehensive list of direct BOS1 targets from high-throughput screens like ChIP-seq is not yet fully established in publicly available literature, several downstream genes and processes affected by BOS1 have been identified. For instance, in rice, the bHLH protein also named BOS1 (or LAX1) has been shown to regulate the expression of panicle development-related genes, including OsPIN2, OsPIN3, APO1, and FZP. nih.gov In Arabidopsis, BOS1 is involved in the regulation of cell death and the expression of genes related to cuticle formation, which acts as a physical barrier against pathogens. arabidopsis.org
Table 2: Selected Processes and Potential Target Genes Regulated by BOS1
| Organism | Process Regulated | Potential Target/Affected Genes | Reference |
| Arabidopsis thaliana | Resistance to necrotrophic fungi | Defense-related genes | h1.co |
| Arabidopsis thaliana | Abiotic stress tolerance (drought, salt) | Stress-responsive genes | oup.comnih.gov |
| Arabidopsis thaliana | Regulation of cell death | Cell death-associated genes | researchgate.net |
| Arabidopsis thaliana | Anther dehiscence | Development-related genes | arabidopsis.org |
| Oryza sativa (LAX1/bHLH BOS1) | Panicle development | OsPIN2, OsPIN3, APO1, FZP | nih.gov |
Interaction with Phytohormone Signaling Pathways (e.g., Jasmonate, Auxin, Gibberellin, Cytokinin, Brassinosteroid, Abscisic Acid)
The function of BOS1 is intricately linked with various phytohormone signaling pathways, allowing the plant to mount a coordinated response to stress and developmental cues.
Jasmonic Acid (JA): The most well-documented interaction is with the jasmonate signaling pathway. The expression of BOS1 is induced by Botrytis cinerea infection in a manner that is dependent on the JA signaling component COI1. oup.comnih.govarabidopsis.org This indicates that BOS1 acts downstream of JA in the defense response against necrotrophic pathogens. However, BOS1 appears to regulate a subset of JA-responsive genes, as the induction of the marker gene PDF1.2 is not affected in bos1 mutants. frontiersin.org
Abscisic Acid (ABA): There is strong evidence for a connection between BOS1 and ABA signaling. The promoter of the BOS1 gene contains ABA-responsive elements, suggesting direct regulation by ABA-responsive transcription factors. nih.gov Furthermore, bos1 mutants exhibit altered sensitivity to ABA and an uncontrolled, spreading cell death upon wounding that is dependent on ABA production and perception. researchgate.netmdpi.com This suggests that BOS1 is a negative regulator of ABA-induced cell death. researchgate.net
Auxin: In Arabidopsis, AUXIN RESPONSE FACTOR 17 (ARF17) has been shown to directly regulate MYB108 (BOS1) to control anther dehiscence, indicating a role for BOS1 in auxin-mediated developmental processes. Current time information in Los Angeles, CA, US.
Gibberellin (GA), Cytokinin (CK), and Brassinosteroid (BR): While direct interactions are less characterized, the promoter of the rice BOS1 (LAX1) gene contains response elements for GA and cytokinin, and its expression is induced by these hormones, as well as by brassinosteroids. nih.gov In Arabidopsis, some R2R3-MYB transcription factors are known to be involved in brassinosteroid signaling, but the specific role of BOS1 in this pathway requires further investigation.
Table 3: Summary of BOS1 Interaction with Phytohormone Signaling Pathways
| Phytohormone | Nature of Interaction with BOS1 | Key Findings | Reference(s) |
| Jasmonic Acid (JA) | BOS1 is a downstream component of JA signaling. | BOS1 expression is induced by pathogens via the JA pathway. | oup.comnih.govarabidopsis.org |
| Abscisic Acid (ABA) | BOS1 is a negative regulator of ABA-induced cell death. | The BOS1 promoter contains ABA-responsive elements; bos1 mutants show altered ABA sensitivity. | nih.govresearchgate.netmdpi.com |
| Auxin | BOS1 is a target of auxin response factors. | ARF17 directly regulates BOS1 expression during anther development. | Current time information in Los Angeles, CA, US. |
| Gibberellin (GA) | Potential regulation of BOS1 expression. | The promoter of rice BOS1 (LAX1) has GA-responsive elements. | nih.gov |
| Cytokinin (CK) | Potential regulation of BOS1 expression. | The promoter of rice BOS1 (LAX1) has cytokinin-responsive elements. | nih.gov |
| Brassinosteroid (BR) | Potential involvement in BR signaling. | Rice BOS1 (LAX1) expression is induced by brassinosteroids. | nih.gov |
Post-Translational Regulation via Ubiquitination and Proteasomal Degradation
The stability and activity of the this compound are subject to post-translational regulation, primarily through the ubiquitin-proteasome pathway. thermofisher.commdpi.com This pathway is a major system for protein degradation in eukaryotic cells, playing a crucial role in maintaining cellular homeostasis by removing misfolded or damaged proteins and regulating the levels of key cellular proteins. thermofisher.com
Ubiquitination is the process of attaching ubiquitin, a small regulatory protein, to a substrate protein. This modification can occur as the attachment of a single ubiquitin molecule (monoubiquitination) or as a chain of ubiquitin molecules (polyubiquitination). nih.gov The type of ubiquitin linkage dictates the fate of the tagged protein. For instance, polyubiquitination with chains linked via the lysine (B10760008) 48 (K48) residue of ubiquitin typically targets the protein for degradation by the 26S proteasome, a large protein complex that breaks down ubiquitinated proteins into smaller peptides. thermofisher.comnih.gov
While direct evidence detailing the specific E3 ubiquitin ligases and deubiquitinating enzymes (DUBs) that target BOS1 is still emerging, the involvement of the ubiquitin-proteasome system in regulating transcription factors is well-established. mdpi.commdpi.com This regulatory mechanism allows for rapid changes in protein levels in response to developmental cues and environmental stimuli, which is consistent with the diverse roles of BOS1 in plant stress responses and development. The reversible nature of ubiquitination, mediated by DUBs, provides a sophisticated layer of control over protein stability and function. thermofisher.commdpi.com
Biological Roles in Plant Stress Adaptation
Mediation of Biotic Stress Resistance
The this compound is a critical component of the plant's defense system against a range of pathogenic microbes. Research has demonstrated its essential role in providing resistance to necrotrophic fungi, which obtain nutrients from dead host tissue, and in influencing the response to biotrophic pathogens that feed on living host cells. nih.govplos.org
Necrotrophic Fungi:
Studies in Arabidopsis have shown that plants with a mutated, non-functional BOS1 gene exhibit increased susceptibility to the necrotrophic fungus Botrytis cinerea, the causal agent of gray mold disease. nih.govresearchgate.net These bos1 mutant plants show a more rapid spread of the disease compared to wild-type plants. researchgate.net Similarly, the BOS1 gene is required to limit the expansion of lesions caused by another necrotrophic pathogen, Alternaria brassicicola. nih.govcaister.com This suggests that BOS1 is a key regulator in a common defense strategy against these types of fungi. nih.gov The expression of the BOS1 gene itself is induced upon infection with Botrytis cinerea, indicating its active involvement in the defense response. nih.govresearchgate.net
Biotrophic Pathogens:
In the case of biotrophic pathogens, the role of BOS1 appears to be more nuanced. While bos1 mutant plants display more severe disease symptoms when infected with the bacterium Pseudomonas syringae pv. tomato and the oomycete Peronospora parasitica, the actual growth of these pathogens is comparable in both mutant and wild-type plants. nih.gov This suggests that BOS1 may be more involved in managing the plant's response to the pathogen, such as limiting tissue damage, rather than directly inhibiting pathogen proliferation. nih.govplos.org
The function of BOS1 in biotic stress resistance is linked to the jasmonate signaling pathway, a major hormone pathway involved in defense against necrotrophic pathogens. nih.gov The induction of BOS1 expression by Botrytis infection is significantly reduced in plants with a defective jasmonate signaling pathway. nih.gov
| Pathogen | Pathogen Type | Effect of bos1 Mutation | Reference |
|---|---|---|---|
| Botrytis cinerea | Necrotrophic Fungus | Increased susceptibility, more rapid disease spread | nih.govresearchgate.net |
| Alternaria brassicicola | Necrotrophic Fungus | Increased susceptibility, restricted spread of the pathogen is compromised | nih.govcaister.com |
| Pseudomonas syringae pv. tomato | Biotrophic Bacterium | Enhanced disease symptoms, but pathogen growth is similar to wild-type | nih.gov |
| Peronospora parasitica | Biotrophic Oomycete | Enhanced disease symptoms, but pathogen growth is similar to wild-type | nih.gov |
Contribution to Abiotic Stress Tolerance
In addition to its role in biotic stress, the this compound is a significant contributor to a plant's ability to withstand various abiotic stresses. These environmental challenges can severely impact plant growth and productivity. researchgate.netplos.org
Water Deficit and Salinity:
Research has revealed that plants with a defective BOS1 gene exhibit impaired tolerance to both water deficit (drought) and high salinity. nih.govcaister.com This indicates that BOS1 is a positive regulator of stress tolerance pathways that are common to both of these conditions. The mechanisms by which BOS1 confers this tolerance are likely linked to its function as a transcription factor, regulating the expression of downstream genes involved in stress mitigation. nih.gov
Oxidative Stress:
Oxidative stress, characterized by an accumulation of reactive oxygen species (ROS), is a common secondary effect of many abiotic and biotic stresses. plos.orgresearchgate.net The this compound plays a crucial role in managing oxidative stress. nih.govresearchgate.net Plants lacking a functional this compound show increased sensitivity to compounds that generate oxidative stress. researchgate.net It is proposed that BOS1 mediates responses to signals, potentially including reactive oxygen intermediates, that arise from both biotic and abiotic stress agents. nih.govresearchgate.net This positions BOS1 as a key integrator of stress signals, helping to coordinate the plant's response to a variety of adverse conditions.
| Abiotic Stress | Effect of bos1 Mutation | Reference |
|---|---|---|
| Water Deficit (Drought) | Impaired tolerance | nih.govcaister.com |
| Salinity | Impaired tolerance | nih.govcaister.com |
| Oxidative Stress | Increased sensitivity | nih.govresearchgate.net |
Role in Plant Development and Morphogenesis
Regulation of Reproductive Organ Development
The this compound, also known as LAX PANICLE 1 (LAX1) in rice, is a fundamental regulator of reproductive organ development, particularly the formation of the panicle in Oryza sativa (rice). nih.govfrontiersin.orgnih.gov The panicle is the branched inflorescence of rice that bears the flowers and ultimately the grains, making its proper development critical for yield. frontiersin.orgnih.gov
In rice, a mutation in the BOS1 gene, designated bos1-1, leads to significant defects in panicle architecture. nih.govfrontiersin.org These defects include a reduction in the number of both primary and secondary branches, as well as the abortion of lateral spikelets. nih.govfrontiersin.orgnih.gov This ultimately results in a decreased number of grains per panicle. frontiersin.org
The BOS1 gene encodes a basic helix-loop-helix (bHLH) transcription factor that is predominantly expressed in young, developing panicles. nih.govfrontiersin.orgnih.gov The this compound is localized to the nucleus, consistent with its role as a transcription factor. nih.govresearchgate.net It is believed to control panicle development by regulating the expression of other key genes involved in this process, such as OsPIN2, OsPIN3, APO1, and FZP. nih.govfrontiersin.orgnih.govresearchgate.net The expression of BOS1 itself can be induced by various phytohormones, suggesting its integration into the broader hormonal network that governs plant development. nih.govfrontiersin.orgnih.gov
Impact on Meristem Formation and Architecture
The this compound plays a crucial role in the formation and identity of meristems, which are the populations of undifferentiated stem cells that give rise to all plant organs. Its function is particularly important in the establishment of axillary meristems, which are responsible for the formation of branches. nih.gov
In rice, BOS1/LAX1 is essential for the initiation of axillary meristems during the reproductive phase, which leads to the formation of panicle branches. nih.gov Previous studies have indicated that the BOS1 gene is expressed at the boundary between the shoot apical meristem (SAM) and newly forming meristems, highlighting its role as a major regulator in this process. nih.gov The failure to properly form these axillary meristems in bos1 mutants is the primary cause of the reduced branching observed in their panicles. nih.govfrontiersin.org The protein LAX PANICLE1 is involved in a two-step regulation of its accumulation in the formation of axillary meristems in rice. kisti.re.kr
Genetic and Evolutionary Aspects of Plant BOS1
The BOS1 (BRANCH ONE SEED 1) protein, a basic helix-loop-helix (bHLH) transcription factor, is a critical regulator of plant architecture, particularly in the development of panicles in rice. Its genetic and evolutionary characteristics reveal a story of both conserved functions and lineage-specific adaptations.
Analysis of Allelic Variation and Haplotype Diversity
Genetic studies, particularly in rice (Oryza sativa), have uncovered allelic variations and diverse haplotypes for the BOS1 gene, which is also known as LAX PANICLE 1 (LAX1). nih.gov These variations are instrumental in understanding the functional nuances of the protein and its impact on agricultural traits like grain yield.
A notable example is the bos1-1 mutant in rice, which exhibits significant defects in panicle development, including the abortion of lateral spikelets and a reduced number of panicle branches. nih.gov Molecular analysis identified the cause as a single nucleotide polymorphism (SNP) in the BOS1 gene. A T-to-A transversion results in a missense mutation, changing a tyrosine residue to an asparagine within the protein's critical bHLH domain. nih.gov
Broader genomic analysis within rice populations has revealed that the BOS1 locus contains multiple genomic variations. nih.govCurrent time information in Los Angeles, CA, US. An analysis using the RiceVarMap2 database identified at least eight genomic variations resulting from SNPs. Current time information in Los Angeles, CA, US. A significant portion of these variations is located within the gene's exons, leading to potential changes in the protein's amino acid sequence and function. Current time information in Los Angeles, CA, US.
The existence of these variations gives rise to several distinct haplotypes within rice germplasm. nih.govCurrent time information in Los Angeles, CA, US. Haplotype network analysis has confirmed the presence of multiple BOS1 haplotypes, indicating a degree of genetic diversity that could be leveraged in crop breeding programs. Current time information in Los Angeles, CA, US.oup.com The study of this haplotype diversity is crucial for associating specific alleles with desirable agronomic traits. frontiersin.org
Table 1: Summary of Genomic Variations in the Rice BOS1 Locus This interactive table summarizes the findings from genomic analyses of the BOS1 gene in rice. Current time information in Los Angeles, CA, US.
| Variation Type | Total Number Found | Location | Details |
| Genomic Variations (GVs) | 8 | Full Locus | Caused by Single Nucleotide Polymorphisms (SNPs). |
| Exonic Variations | 5 | Exon | Located within the protein-coding region of the gene. |
| Missense Mutations | 4 | Exon | A subset of exonic variations that result in a change in the amino acid sequence. |
| Specific Allele Mutation (bos1-1) | 1 | Exon | A T-to-A transversion leading to a Tyrosine to Asparagine amino acid substitution. |
Evolutionary Conservation and Divergence among Plant BOS1 Homologs
The BOS1 gene is a member of the larger BARREN STALK1 (BA1) / LAX PANICLE1 (LAX1) family of bHLH transcription factors. oup.comoup.com While some studies refer to BOS1 as a grass-specific bHLH transcription factor, phylogenomic analyses reveal a more complex evolutionary history characterized by deep conservation combined with significant divergence. nih.govdntb.gov.ua
Evolutionary Conservation Phylogenetic studies provide strong evidence for a well-supported BA1/LAX1 clade that includes homologs from both monocots (e.g., rice, maize, sorghum) and eudicots (e.g., Arabidopsis, papaya, medicago). oup.comoup.comnih.gov This indicates that the gene lineage originated at least near the base of the angiosperms, highlighting a deeply conserved role in flowering plants. oup.comoup.com Further evidence for this shared ancestry comes from genomic analyses showing that BA1/LAX1 genes are located in syntenic regions across the genomes of diverse plant species. oup.comoup.com
Functionally, the role of BOS1/LAX1 in regulating the formation of axillary meristems appears to be highly conserved. oup.comnih.gov Expression of BA1/LAX1 homologs on the adaxial surface of lateral inflorescence structures has been observed in all sampled flowering plants, suggesting that this is an ancestral function essential for creating the branching structures that bear flowers and seeds. oup.comoup.com
Evolutionary Divergence Despite the conserved core function, the BA1/LAX1 gene family has undergone a complex pattern of gene duplication and gene loss throughout the diversification of flowering plants. oup.comoup.com This has allowed for functional divergence among homologs. For instance, while the rice this compound has a comparatively lower sequence similarity to other bHLH proteins within its own subfamily, suggesting it may function more independently. nih.gov
A clear example of functional divergence is seen in the gene's expression patterns. In grasses like maize and rice, BA1/LAX1 expression is primarily associated with inflorescence development. oup.com However, in some eudicots such as papaya and broccoli, homologs are also expressed in leaf tissue, implying they have acquired a new or modified role in regulating leaf development. oup.comoup.com This suggests that after duplication events, different lineages retained or evolved distinct regulatory controls over the gene, leading to its co-option into new developmental pathways.
Table 2: Summary of Evolutionary Aspects of the Plant BOS1/LAX1 Gene Family This interactive table outlines the key findings regarding the conservation and divergence of BOS1 and its homologs.
| Evolutionary Aspect | Finding | Implication |
| Conservation | The BA1/LAX1 gene family is present in both monocots and eudicots. oup.comoup.com | The gene lineage is ancient, originating near the base of flowering plants. |
| Conservation | Genes are located in syntenic regions across diverse angiosperm genomes. oup.comoup.com | Strong evidence of a common ancestral gene. |
| Conservation | Conserved expression and function in axillary meristem and inflorescence formation. oup.comoup.com | A core, ancestral function related to plant architectural branching has been maintained. |
| Divergence | The family has experienced a complex history of gene duplication and loss. oup.comoup.com | Provided the raw material for functional diversification. |
| Divergence | Rice BOS1/LAX1 shows lower sequence similarity to closely related bHLH proteins. nih.gov | Suggests a degree of functional independence or specialization within its subfamily. |
| Divergence | Homologs in some eudicots (e.g., papaya) show expression in leaves, unlike in grasses. oup.com | Indicates the acquisition of a novel function in leaf development in certain lineages. |
Bos1 Protein in Eukaryotic Membrane Trafficking and Secretory Pathways
Gene and Protein Structural Characterization in Yeast and Mammalian Systems
Identification as a Vesicle-Associated Soluble NSF Attachment Protein Receptor (v-SNARE)
The protein Bos1p (Bet one suppressor 1) is an essential component of the eukaryotic secretory pathway, identified as a vesicle-associated Soluble NSF Attachment Protein Receptor (v-SNARE). yeastgenome.org In the yeast Saccharomyces cerevisiae, BOS1 was initially identified through genetic screens for genes interacting with BET1 and SEC22, which are also required for protein transport from the Endoplasmic Reticulum (ER) to the Golgi complex. embopress.org This classification places Bos1p in a family of proteins that are integral to the machinery governing the specificity of membrane fusion. embopress.orgpnas.org
Functionally, Bos1p is located on the membrane of transport vesicles, specifically the COPII-coated vesicles that bud from the ER. yeastgenome.orgnih.gov Its primary role is to ensure these vesicles correctly target and fuse with the appropriate acceptor membrane, which in this case is the cis-Golgi compartment. nih.gov Antibodies against Bos1p have been shown to block the export of proteins from the ER after vesicle budding but before the fusion event with the Golgi, confirming its critical role in the final fusion step of anterograde (forward) transport. yeastgenome.orgwikigenes.org While yeast Bos1p is well-characterized, its mammalian homolog, known as GOSR2 (Golgi SNAP Receptor Complex Member 2) or membrin, performs an analogous function in the early secretory pathway. ebi.ac.uk
Protein Domain Architecture (e.g., SNARE motif, transmembrane helix)
The structure of Bos1p is characteristic of the SNARE protein family, featuring key domains that are crucial for its function in membrane fusion.
SNARE Motif: The most prominent feature of Bos1p is its cytoplasmically oriented SNARE motif. This is a conserved region of approximately 60-70 amino acids with a propensity to form coiled-coil structures. nih.govnih.gov The SNARE motif of Bos1p is classified as a Qb-SNARE domain based on the presence of a conserved glutamine (Q) residue in the central "zero" layer of the assembled SNARE complex. nih.govscispace.com This domain does not typically have a stable structure on its own but folds into a stable alpha-helical conformation when it interacts with the SNARE motifs of its binding partners (Bet1p, Sec22p, and Sed5p) to form a four-helix bundle. nih.govnih.gov This assembly process is the driving force behind membrane fusion.
Transmembrane Helix: At its C-terminus, Bos1p possesses a single transmembrane domain that anchors the protein to the lipid bilayer of the transport vesicle. uniprot.orgwikipedia.org This membrane anchor is essential for transmitting the force generated by the zippering of the SNARE complex to the membranes, ultimately leading to their merger. uniprot.org The region connecting the SNARE motif to the transmembrane helix is a short, flexible linker. scispace.com
It is important to note that while some signaling proteins in fungi, also named Bos1, contain HAMP (Histidine kinases, Adenylyl cyclases, Methyl-accepting proteins, and Phosphatases) domains, the yeast v-SNARE Bos1p involved in membrane trafficking does not possess this domain. plos.orgnih.gov
Subcellular Localization and Dynamic Cycling (e.g., Endoplasmic Reticulum, Golgi Apparatus, Transport Vesicles)
Bos1p is not static but undergoes dynamic cycling between different compartments of the early secretory pathway to facilitate continuous rounds of transport. Its localization has been observed in the Endoplasmic Reticulum, COPII transport vesicles, and the Golgi apparatus. yeastgenome.orgbiologists.com
At steady state, a significant portion of Bos1p resides in the ER membrane. biologists.com It is actively recruited and packaged into COPII-coated vesicles as they bud from ER exit sites. yeastgenome.org These vesicles then travel to the cis-Golgi, where Bos1p performs its function in membrane fusion. Following fusion, Bos1p is integrated into the Golgi membrane and must be recycled back to the ER to be available for subsequent rounds of transport. This retrograde (backward) transport from the Golgi to the ER is mediated by COPI-coated vesicles. biologists.com Studies have shown that functional COPI components are required for the efficient recycling of Bos1p. biologists.com This constant cycling ensures a ready supply of the v-SNARE for the high-demand process of ER-to-Golgi transport.
| Compartment | Role of Bos1p | Associated Transport Process | Key Findings |
|---|---|---|---|
| Endoplasmic Reticulum (ER) | Reservoir; starting point of cycle | Anterograde Transport (Packaging) | Bos1p is an integral ER membrane protein that is packaged into budding COPII vesicles. yeastgenome.org |
| COPII Transport Vesicles | v-SNARE on vesicle surface | Anterograde Transport (Trafficking) | Can be found on 50nm vesicles that have budded from the ER. yeastgenome.org |
| cis-Golgi Apparatus | Mediates fusion with target membrane | Anterograde Transport (Fusion) | Acts on the vesicle side to facilitate fusion with the Golgi acceptor membrane. nih.gov |
| COPI Transport Vesicles | Cargo for recycling | Retrograde Transport (Recycling) | Recycles from the Golgi back to the ER in a COPI-dependent manner. biologists.com |
Molecular Mechanisms of Vesicular Transport
Facilitation of Endoplasmic Reticulum-to-Golgi Vesicle Budding and Fusion
The primary function of Bos1p is to mediate the specific fusion of ER-derived vesicles with the cis-Golgi membrane. yeastgenome.org Research has dissected the transport process into distinct stages: budding, tethering, docking, and fusion. Bos1p, along with other SNAREs, is essential for the final fusion stage. In vitro transport assays have demonstrated that while the budding of COPII vesicles from the ER can proceed in the absence of functional Bos1p, these vesicles are incompetent for fusion with the Golgi acceptor compartment. wikigenes.org
The mechanism relies on the "SNARE hypothesis," which posits that the specific pairing of a v-SNARE on a vesicle with a cognate t-SNARE (target-SNARE) on the acceptor membrane provides the specificity and energy for membrane fusion. embopress.org Bos1p acts as a v-SNARE that, together with its partners, forms a highly stable, parallel four-helix bundle known as a trans-SNARE complex (or SNAREpin) that bridges the vesicle and Golgi membranes. The formation of this complex is a highly regulated process that pulls the two lipid bilayers into close proximity, overcoming the energy barrier for fusion and allowing the merging of the membranes and the delivery of vesicular cargo into the Golgi lumen. nih.gov
Interactions within the SNARE Complex (e.g., Bet1p, Sec22p, Sed5p)
The fusogenic activity of Bos1p is entirely dependent on its interaction with other specific SNARE proteins to form a quaternary complex. In yeast, the SNARE complex mediating ER-to-Golgi transport consists of the v-SNAREs Bos1p (a Qb-SNARE) and Bet1p (a Qc-SNARE), the R-SNARE Sec22p, and the t-SNARE Sed5p (a Qa-SNARE) on the Golgi membrane. nih.govnih.gov
Interaction with Sed5p: Sed5p is the syntaxin-like t-SNARE localized to the cis-Golgi membrane. nih.gov The synaptobrevin-like domain of Bos1p binds directly to the syntaxin-like region of Sed5p. yeastgenome.orgnih.gov This interaction is a cornerstone of the SNARE complex assembly.
Interaction with Bet1p: Bet1p is another essential v-SNARE that functions alongside Bos1p. wikigenes.org Genetic and biochemical evidence shows a strong interaction between BOS1 and BET1. embopress.org Bet1p is thought to activate Bos1p and facilitate its efficient binding to Sed5p. researchgate.net While both are required on the vesicle for fusion, they have distinct steady-state localizations, with Bet1p being more concentrated in the early Golgi. biologists.com
Interaction with Sec22p: Sec22p is an R-SNARE (named for a conserved arginine residue) that also participates in the complex. nih.gov Efficient v-SNARE/t-SNARE interactions appear to require the participation of both Bos1p and Sec22p, suggesting the active v-SNARE unit is a heteromeric complex. nih.gov The interaction between Bos1p and Sec22p is dependent on the activity of the Rab-like GTPase, Ypt1p. yeastgenome.org Together, these four proteins—Sed5p, Bos1p, Bet1p, and Sec22p—assemble into a stable complex that drives membrane fusion. nih.gov
| Interacting Protein | Protein Class | Primary Localization | Nature of Interaction with Bos1p |
|---|---|---|---|
| Sed5p | t-SNARE (Qa-SNARE) | cis-Golgi Membrane | Forms the core v-SNARE/t-SNARE bridge; Bos1p binds directly to the syntaxin-like region of Sed5p. nih.gov |
| Bet1p | v-SNARE (Qc-SNARE) | ER/Golgi, COPII Vesicles | Genetically interacts with Bos1p; activates Bos1p and is required on the vesicle for fusion. yeastgenome.orgwikigenes.org |
| Sec22p | v-SNARE (R-SNARE) | ER/Golgi, COPII Vesicles | Forms a heteromeric complex with Bos1p on the vesicle; interaction is Ypt1p-dependent. yeastgenome.orgnih.gov |
Involvement of Small GTPases in Vesicle Trafficking Regulation (e.g., Ypt1p, Sar1p, Arf1p)
The intricate process of vesicle trafficking, essential for the proper functioning of the eukaryotic secretory pathway, is tightly regulated by a family of molecular switches known as small GTPases. These proteins cycle between an active GTP-bound state and an inactive GDP-bound state. thermofisher.comcytoskeleton.com The BOS1 protein (Bet one suppressor 1) functions in concert with several key small GTPases to ensure the fidelity of vesicle transport from the Endoplasmic Reticulum (ER) to the Golgi apparatus.
Notably, the interaction between Bos1p and another v-SNARE, Bet1p, is dependent on the Rab-like GTPase, Ypt1p. yeastgenome.org This Ypt1p-dependent interaction is crucial for the subsequent steps of vesicle tethering and fusion. yeastgenome.org In yeast, Ypt1p is a key regulator of ER-to-Golgi transport, and its loss of function can be compensated by the overexpression of SLY12, a gene identical to BET1, which is structurally similar to synaptobrevins. nih.gov
The initiation of vesicle formation from the ER is driven by the COPII coat protein complex, a process initiated by the small GTPase Sar1p. hubrecht.eu While a direct interaction between BOS1 and Sar1p is not extensively documented, BOS1 is a component of the COPII-coated vesicles that bud from the ER. yeastgenome.orgbiorxiv.org The formation of these vesicles, which carry cargo and SNARE proteins like BOS1, is a prerequisite for their subsequent journey to the Golgi. hubrecht.euucl.ac.uk
Another critical family of small GTPases involved in membrane trafficking is the Arf (ADP-ribosylation factor) family. nih.gov Arf1p, for instance, is a key player in the formation of COPI-coated vesicles, which are involved in retrograde transport from the Golgi back to the ER, as well as intra-Golgi transport. nih.gov The interplay between anterograde (COPII-mediated) and retrograde (COPI-mediated) transport is vital for maintaining the steady-state distribution of proteins and lipids within the early secretory pathway. While direct regulatory links between Arf1p and BOS1 are not fully elucidated, their roles are functionally interconnected within the broader context of ER-Golgi trafficking.
The coordinated action of these small GTPases ensures that vesicles bud, travel, and fuse with the correct target membrane in a highly specific and efficient manner, with BOS1 playing a pivotal role as a v-SNARE in the fusion step at the cis-Golgi.
| Small GTPase | Family | Primary Role in ER-Golgi Trafficking | Involvement with BOS1 |
| Ypt1p | Rab | Regulates vesicle tethering and fusion at the Golgi. | The interaction between Bos1p and Bet1p is dependent on Ypt1p. yeastgenome.org |
| Sar1p | Sar | Initiates the assembly of the COPII coat for vesicle budding from the ER. hubrecht.eu | Bos1p is packaged into COPII vesicles, the formation of which is initiated by Sar1p. yeastgenome.orgbiorxiv.org |
| Arf1p | Arf | Regulates the assembly of the COPI coat for retrograde and intra-Golgi transport. nih.gov | Functionally linked through the maintenance of the ER-Golgi transport system. |
Role in Cargo Transport and Secretion Pathways
The this compound is an integral component of the machinery responsible for the anterograde transport of newly synthesized proteins and lipids from the ER to the Golgi complex. nih.govebi.ac.uk As a v-SNARE (vesicle Soluble N-ethylmaleimide-sensitive factor Attachment protein REceptor), Bos1p is localized on the transport vesicles that bud from the ER and is essential for their fusion with the target membrane of the cis-Golgi. yeastgenome.orgucl.ac.uk
Research in yeast has demonstrated that the depletion of Bos1p leads to a failure in the transport of specific cargo proteins to the Golgi apparatus. nih.govrupress.org These include the precursor form of the mating pheromone, pro-alpha-factor, and the vacuolar hydrolase, carboxypeptidase Y (CPY). nih.govrupress.orgnih.gov This failure of transport results in the accumulation of these proteins within the ER, highlighting the critical role of BOS1 in the export of a diverse range of soluble and membrane-bound cargo. nih.govrupress.org
The conventional secretory pathway involves the translocation of proteins into the ER, followed by their packaging into COPII-coated vesicles for transport to the Golgi. frontiersin.orgbmbreports.org BOS1, in conjunction with other SNARE proteins like Bet1p and Sec22p, and the t-SNARE Sed5p on the Golgi membrane, forms a SNARE complex that drives the fusion of the vesicle and target membranes. yeastgenome.orgbiorxiv.org This fusion event releases the vesicle's cargo into the Golgi lumen, where it can undergo further modifications before being sorted to its final destination, which may be the plasma membrane for secretion, lysosomes, or other organelles. frontiersin.org Therefore, BOS1 is a key player in ensuring the entry of cargo into the secretory pathway beyond the ER.
Functional Significance in Secretory Pathway Integrity
Essentiality for Cellular Growth and Protein Secretion
The BOS1 gene has been identified as being essential for the viability and growth of eukaryotic cells. nih.govrupress.org Studies in the yeast Saccharomyces cerevisiae have shown that deletion of the BOS1 gene is lethal. ucl.ac.uk This essentiality underscores the fundamental importance of the ER-to-Golgi transport step in maintaining cellular function.
The process of protein secretion is intrinsically linked to cellular growth, as it supplies the cell surface with new proteins and lipids required for expansion and division. It is also crucial for communication with the environment and other cells. Depletion of the this compound results in a potent block in the secretion of proteins. nih.govrupress.org As demonstrated by the failure to transport carboxypeptidase Y and pro-alpha-factor, this disruption in the secretory pathway prevents essential proteins from reaching their sites of action. rupress.orgnih.gov This cessation of protein flow through the secretory pathway ultimately leads to the arrest of cellular growth. nih.govrupress.org
Impact of BOS1 Perturbation on Organelle Morphology and Function
Disruption of BOS1 function has profound consequences for the morphology and integrity of organelles within the early secretory pathway. When Bos1p is depleted or inactivated, the fusion of ER-derived vesicles with the Golgi apparatus is blocked. nih.gov This leads to a characteristic accumulation of an extensive network of ER membranes and a proliferation of small, unfused transport vesicles. nih.govrupress.orgnih.gov
Evolutionary Conservation and Orthologous Relationships
Orthologs in Diverse Eukaryotic Species (e.g., GOSR2 in mammals, Membrin in plants)
The fundamental importance of the this compound in vesicle trafficking is underscored by its high degree of evolutionary conservation across a wide range of eukaryotic species, from yeast to mammals and plants. ucl.ac.ukcore.ac.uk This conservation implies that the basic mechanisms of ER-to-Golgi transport have been maintained throughout eukaryotic evolution.
In mammals, the ortholog of yeast Bos1p is GOSR2 (Golgi SNAP Receptor Complex Member 2), also known as membrin. ucl.ac.ukebi.ac.ukgenecards.org GOSR2 performs a similar function to BOS1, mediating vesicle fusion at the cis-Golgi. ucl.ac.uk Mutations in the human GOSR2 gene are associated with progressive myoclonus epilepsy, highlighting the critical importance of this protein for neuronal function. biorxiv.orgresearchgate.net
In the plant kingdom, orthologs of BOS1 are also present. For example, in Arabidopsis thaliana, the protein Memb11 is a v-SNARE involved in the anterograde transport of proteins at the ER-Golgi interface. ebi.ac.uk The presence of these orthologs in such diverse organisms demonstrates that the role of the this compound family in the secretory pathway is a conserved and essential cellular process.
| Organism | Ortholog |
| Saccharomyces cerevisiae (Yeast) | Bos1p |
| Homo sapiens (Human) | GOSR2 (Membrin) ucl.ac.ukebi.ac.uk |
| Mus musculus (Mouse) | GOSR2 (Membrin) ucl.ac.uk |
| Drosophila melanogaster (Fruit Fly) | Membrin biorxiv.org |
| Arabidopsis thaliana (Thale Cress) | Memb11 ebi.ac.uk |
Functional Homology and Divergence Across Eukaryotic Lineages
The this compound, a key player in the eukaryotic secretory pathway, exhibits a remarkable degree of functional conservation across diverse lineages, from single-celled yeasts to complex multicellular organisms like plants and mammals. As a Qb-SNARE protein, its primary role in mediating the fusion of endoplasmic reticulum (ER)-derived vesicles with the cis-Golgi compartment is a fundamental process that has been maintained throughout eukaryotic evolution. ucl.ac.uknih.govnih.gov However, alongside this conserved core function, significant divergence in nomenclature, complex assembly, and lineage-specific functional nuances has occurred.
Core Function: A Conserved Role in ER-to-Golgi Trafficking
The fundamental mechanism of BOS1 and its orthologs is to act as a component of the SNARE (Soluble N-ethylmaleimide-sensitive factor Attachment protein REceptor) complex. This protein complex is the core machinery that drives membrane fusion, ensuring that transport vesicles deliver their cargo to the correct acceptor membrane. nih.govmdpi.com In the context of ER-to-Golgi transport, COPII-coated vesicles bud from the ER carrying newly synthesized proteins and lipids. ucl.ac.ukmolbiolcell.org To fuse with the cis-Golgi, a specific set of SNARE proteins must assemble into a stable, four-helix bundle, bringing the two membranes into close proximity.
Across eukaryotes, the ER-Golgi SNARE complex consistently involves four orthologous proteins: a Qa-SNARE (Syntaxin-5/Sed5p), a Qb-SNARE (BOS1/Membrin), a Qc-SNARE (Bet1p), and an R-SNARE (Sec22p). ucl.ac.uknih.gov BOS1 and its counterparts contribute one of the four helices (the Qb-helix) to this fusogenic complex. nih.govnih.gov The essential nature of this function is underscored by the fact that null mutations in the genes encoding these proteins are lethal in yeast, fruit flies, and mice, demonstrating their indispensability for cellular life. ucl.ac.uk
Homology and Divergence in Key Eukaryotic Lineages
While the core function is preserved, the specifics of the this compound and its operational context show interesting variations between yeast, mammals, and plants.
Fungi (Saccharomyces cerevisiae) : In baker's yeast, the protein is known as Bos1p. ebi.ac.uk It is classified as an essential v-SNARE (vesicle-SNARE) and is integral to the membrane of ER-to-Golgi transport vesicles. ebi.ac.ukscirp.org Bos1p forms a well-characterized SNARE complex with the t-SNAREs (target-SNAREs) Sed5p (Qa) and the v-SNAREs Sec22p (R) and Bet1p (Qc) on the cis-Golgi membrane to facilitate fusion. mdpi.comnih.gov Its function is crucial for mitotic growth and the viability of the yeast cell. ucl.ac.uk
Mammals (Homo sapiens) : The mammalian ortholog of BOS1 is named Membrin, encoded by the GOSR2 (Golgi SNAP Receptor Complex Member 2) gene. ucl.ac.ukebi.ac.ukwikipedia.org In mammals, Membrin/GOSR2 acts as part of the t-SNARE complex on the cis-Golgi membrane, along with Syntaxin-5 and Bet1, to receive vesicles carrying the R-SNARE Sec22b. ucl.ac.uknih.gov A notable point of divergence is the mechanism of SNARE complex export from the ER. Evidence in mammalian cells suggests that the Q-SNAREs Syntaxin-5, Membrin (GS27), and Bet1 can be sorted and exported from the ER as a preassembled complex, a mechanism that appears to differ from the sorting of individual SNAREs in yeast. molbiolcell.org Furthermore, while Membrin is a ubiquitous and essential protein, partial loss-of-function mutations in the GOSR2 gene give rise to a specific, severe neurological disorder known as Progressive Myoclonus Epilepsy (PME). nih.govucl.ac.uk This highlights a lineage-specific divergence where the mammalian nervous system, with its specialized secretory demands for neuronal communication, is exceptionally vulnerable to impairments in Membrin's function. ucl.ac.uk
Plants (Arabidopsis thaliana) : In the plant kingdom, phylogenetic analyses show an expansion of the SNARE protein family. nih.govresearchgate.net The functional orthologs of BOS1 in Arabidopsis thaliana are Memb11 and Memb12, which belong to the same Qb-SNARE family. ebi.ac.uk Specifically, AtMemb11 has been identified as a v-SNARE that participates in the anterograde (forward) transport pathway between the ER and the Golgi. ebi.ac.uk It is critical to distinguish the SNARE protein BOS1 orthologs from a completely different Arabidopsis protein that happens to be named BOS1 (BOTRYTIS SUSCEPTIBLE 1). The latter is an R2R3MYB transcription factor involved in responses to pathogens and abiotic stress and is functionally unrelated to membrane trafficking. scirp.orgnih.govresearchgate.net This expansion and diversification of SNARE proteins in plants likely reflect the evolution of unique, complex trafficking pathways required for plant-specific processes like cell wall formation and defense against pathogens. researchgate.net
Comparative Overview of BOS1 and its Orthologs
The following table summarizes the key features of BOS1 and its orthologs in representative eukaryotic lineages, highlighting their conserved roles and divergent characteristics.
| Feature | Yeast (S. cerevisiae) | Mammals (H. sapiens) | Plants (A. thaliana) |
| Protein Name(s) | Bos1p | Membrin, GOSR2, GS27 | AtMemb11, AtMemb12 |
| SNARE Classification | Qb-SNARE, v-SNARE | Qb-SNARE, t-SNARE component | Qb-SNARE, v-SNARE |
| Primary Location | ER-to-Golgi Transport Vesicles | cis-Golgi Membrane | ER-to-Golgi Transport Vesicles |
| SNARE Complex Partners | Sed5p (Qa), Bet1p (Qc), Sec22p (R) | Syntaxin-5 (Qa), Bet1 (Qc), Sec22b (R) | Orthologs of Sed5, Bet1, and Sec22 |
| Functional Notes | Essential for viability and ER-to-Golgi transport. ucl.ac.uk | Essential for viability; partial loss-of-function causes Progressive Myoclonus Epilepsy (PME), indicating specialized neuronal demand. ucl.ac.uknih.govucl.ac.uk | AtMemb11 is involved in anterograde ER-Golgi transport; SNARE family is expanded compared to fungi. nih.govebi.ac.uk |
| Genetic Inactivation | Lethal ucl.ac.uk | Lethal ucl.ac.uk | Presumed lethal or severe developmental defects. |
Advanced Research Methodologies and Future Directions in Bos1 Protein Studies
Contemporary Techniques for Protein Characterization
The precise characterization of the BOS1 protein's structure and function is fundamental to understanding its biological roles. Researchers have employed a range of advanced techniques to elucidate its properties.
Bimolecular Fluorescence Complementation (BiFC): This technique has been pivotal in visualizing the in vivo interaction of BOS1 with other proteins. For instance, BiFC assays have demonstrated the interaction between BOS1 and the RING E3 ligase, BOI (BOTRYTIS SUSCEPTIBLE1 INTERACTOR), in the nucleus of plant cells. researchgate.net In these experiments, BOS1 is fused to the N-terminal fragment of a fluorescent protein (like YFP), and its interacting partner, BOI, is fused to the C-terminal fragment. The interaction of BOS1 and BOI brings the two fragments of the fluorescent protein into close proximity, allowing for the reconstitution of the fluorescent signal, which can then be visualized using confocal microscopy. researchgate.net
Quantitative Proteomics: This powerful approach allows for the large-scale measurement of protein abundance, providing insights into the cellular response to genetic or environmental perturbations related to BOS1. nautilus.biothermofisher.com While specific quantitative proteomics studies focusing solely on BOS1 are emerging, the methodology is crucial for understanding the broader impact of BOS1 on the proteome. For example, comparative quantitative proteomics has been used to study mutants of the sensor histidine kinase Bos1 in Botrytis cinerea, revealing changes in the abundance of numerous proteins and highlighting the central role of Bos1 in the osmotic signal transduction pathway. researchgate.net Label-free shotgun proteomics, a common quantitative proteomics technique, can detect and quantify thousands of proteins in a single experiment, offering a global view of protein dynamics. researchgate.net
Structural Modeling: Understanding the three-dimensional structure of BOS1 is key to deciphering its mechanism of action. Homology modeling has been employed to predict the structure of BOS1 domains, particularly the HAMP domains in the Botrytis cinerea this compound. researchgate.net By aligning the amino acid sequence of BOS1 with proteins of known structures, researchers can generate computational models that provide insights into protein folding, domain organization, and the potential impact of mutations on protein function. researchgate.netcore.ac.uk For instance, structural modeling of the Bos1 HAMP domains has helped in understanding how specific amino acid substitutions can lead to fungicide resistance. researchgate.net The AlphaFold Protein Structure Database also provides predicted structures for BOS1 proteins from various organisms, which serve as valuable resources for formulating functional hypotheses. yeastgenome.org
Table 1: Advanced Techniques for this compound Characterization
| Technique | Application in BOS1 Research | Key Findings |
| Bimolecular Fluorescence Complementation (BiFC) | Visualization of in vivo protein-protein interactions. | Confirmed the interaction between Arabidopsis BOS1 and BOI in the nucleus. researchgate.net |
| Quantitative Proteomics | Global analysis of protein abundance changes in bos1 mutants or under conditions where BOS1 is active. | In Botrytis cinerea, mutations in Bos1 lead to significant changes in the proteome, affecting osmotic signaling pathways. researchgate.net |
| Structural Modeling | Prediction of the 3D structure of BOS1 domains. | Homology models of Botrytis cinerea Bos1 HAMP domains have provided insights into the structural basis of fungicide resistance. researchgate.net |
Genetic Manipulation and Mutational Analysis Strategies
Genetic manipulation is a cornerstone of BOS1 research, allowing scientists to probe its function by observing the consequences of its absence, overexpression, or alteration.
T-DNA Insertion: The initial characterization of the BOS1 gene in Arabidopsis thaliana was made possible through the analysis of a T-DNA insertion mutant, bos1-1. nih.gov This mutant, which exhibits increased susceptibility to the necrotrophic fungus Botrytis cinerea, was identified from a large population of T-DNA mutagenized plants. The T-DNA, a segment of DNA from the Ti plasmid of Agrobacterium tumefaciens, integrates into the plant genome, and when it inserts into a gene, it can disrupt its function, leading to a loss-of-function phenotype.
Site-Directed Mutagenesis: This technique allows for the introduction of specific, targeted mutations into the BOS1 gene. researchgate.net By changing one or more amino acids at a specific site, researchers can investigate the importance of particular residues or domains for BOS1 function. For example, site-directed mutagenesis has been used to introduce specific mutations into the Bos1 gene of Botrytis cinerea to study their effects on fungicide resistance and protein function. researchgate.net This approach is invaluable for dissecting the relationship between protein structure and biological activity.
RNA Interference (RNAi): RNAi is a powerful tool for gene silencing that has been employed to study the function of BOS1 and its interacting partners. nih.govmdpi.comfrontiersin.org In this approach, a construct is introduced into the organism that produces a double-stranded RNA (dsRNA) molecule corresponding to a part of the BOS1 gene sequence. This dsRNA triggers a cellular mechanism that leads to the degradation of the endogenous BOS1 mRNA, thereby reducing the amount of this compound produced. For instance, RNAi has been used to create BOI knockdown plants in Arabidopsis, which, similar to bos1 mutants, show increased susceptibility to Botrytis cinerea and altered responses to salt stress. nih.gov In rice, RNA interference has been utilized to suppress the expression of genes involved in panicle development, a process in which the rice ortholog of BOS1 plays a role. frontiersin.org
Table 2: Genetic Manipulation Strategies in BOS1 Research
| Strategy | Organism | Purpose | Outcome |
| T-DNA Insertion | Arabidopsis thaliana | Gene identification and functional analysis. | Identification of the bos1-1 mutant, revealing the role of BOS1 in resistance to Botrytis cinerea. nih.gov |
| Site-Directed Mutagenesis | Botrytis cinerea | To study the effect of specific amino acid changes on protein function. | Elucidation of the role of specific residues in the this compound in conferring fungicide resistance. researchgate.net |
| RNA Interference (RNAi) | Arabidopsis thaliana | To knockdown the expression of BOS1 or its interacting partners. | BOI RNAi plants phenocopy bos1 mutants, supporting the functional interaction between BOI and BOS1. nih.gov |
| RNA Interference (RNAi) | Rice (Oryza sativa) | To study gene function in developmental processes. | Used to investigate the roles of genes involved in panicle development, a pathway where the BOS1 ortholog is active. frontiersin.org |
Systems-Level Analysis of BOS1-Mediated Networks
To fully comprehend the role of BOS1, it is essential to move beyond the study of a single gene and protein and adopt a systems-level perspective. This involves analyzing the complex networks of interactions in which BOS1 participates.
Protein-Protein Interaction Networks: Identifying the proteins that physically interact with BOS1 is crucial for understanding its molecular function. ebi.ac.ukbjcancer.org Yeast two-hybrid (Y2H) screening has been a primary method for discovering BOS1-interacting proteins. nih.gov This technique led to the identification of BOI as a direct interactor of BOS1 in Arabidopsis. nih.gov The resulting protein-protein interaction data can be used to construct networks that provide a visual representation of the cellular machinery in which BOS1 operates. These networks can reveal functional modules and pathways that are regulated by BOS1.
Gene Expression Profiling: Analyzing global changes in gene expression in bos1 mutants or in response to conditions that activate BOS1 provides a broad view of the downstream regulatory pathways. Microarray analysis and RNA sequencing (RNA-seq) are commonly used for this purpose. For example, gene expression profiling of the bos1-1 mutant in rice revealed altered expression of several genes related to panicle development, suggesting that these are direct or indirect targets of the BOS1 transcription factor. frontiersin.org
Metabolomics: Metabolomics is the large-scale study of small molecules, or metabolites, within cells, tissues, or organisms. researchgate.net By comparing the metabolic profiles of wild-type and bos1 mutant plants, researchers can identify metabolic pathways that are influenced by BOS1. While dedicated metabolomics studies on bos1 mutants are still expanding, this approach holds great promise for uncovering the metabolic consequences of altered BOS1 function, particularly in the context of stress responses where metabolic reprogramming is critical.
Table 3: Systems-Level Analysis of BOS1-Mediated Networks
| Analysis | Approach | Application to BOS1 | Insights Gained |
| Protein-Protein Interaction Networks | Yeast Two-Hybrid (Y2H) | Screening for proteins that interact with Arabidopsis BOS1. | Identification of BOI as a direct interacting partner, linking BOS1 to the ubiquitination machinery. nih.gov |
| Gene Expression Profiling | Microarray/RNA-seq | Comparing gene expression in wild-type vs. bos1 mutants. | Revealed downstream target genes of BOS1 in rice involved in panicle development. frontiersin.org |
| Metabolomics | Mass Spectrometry, NMR | Comparing metabolite profiles of wild-type vs. bos1 mutants. | Potential to identify metabolic pathways regulated by BOS1, particularly in stress responses. |
Elucidating Unresolved Molecular Mechanisms and Regulatory Pathways
Despite significant progress, several aspects of BOS1's molecular function and regulation remain to be fully elucidated. A key unresolved question is the precise mechanism by which BOS1, as a transcription factor, activates or represses its target genes. While some downstream targets have been identified, the full complement of genes directly regulated by BOS1 and the cis-regulatory elements in their promoters to which BOS1 binds are yet to be comprehensively mapped.
Furthermore, the upstream signaling pathways that regulate BOS1 activity are not completely understood. While it is known that BOS1 expression is induced by various stress signals, the specific receptors, kinases, and other signaling components that perceive these signals and transmit them to activate BOS1 gene expression or modulate this compound activity are areas of active investigation. The interplay between different hormone signaling pathways, such as those for jasmonic acid and abscisic acid, in the regulation of BOS1 is another complex area requiring further study.
In the context of its role in vesicular transport in yeast, the precise molecular mechanism by which the this compound, in conjunction with other SNARE proteins, mediates the fusion of transport vesicles with the Golgi apparatus is still under investigation. nih.gov While its essential role is established, the detailed structural dynamics and the sequence of events leading to membrane fusion are not fully resolved. nih.gov
Exploring Novel Biological Functions and Interconnections of BOS1 Proteins
Future research is likely to uncover novel biological functions and interconnections of BOS1 proteins beyond their currently known roles in stress responses and development. The pleiotropic nature of bos1 mutant phenotypes suggests that BOS1 may be involved in a wider range of cellular processes than currently appreciated.
Exploring the role of BOS1 in other developmental processes, such as root development, embryogenesis, and senescence, could be a fruitful area of research. Additionally, investigating the potential involvement of BOS1 in mediating crosstalk between different stress response pathways is of great interest. For example, how BOS1 integrates signals from both biotic and abiotic stresses to orchestrate a coordinated plant response is a key question.
The discovery of BOS1 orthologs in a wide range of plant species, from bryophytes to angiosperms, suggests a conserved and fundamental role. Comparative functional genomics studies across different plant lineages could provide insights into the evolution of BOS1 function and its adaptation to different ecological niches.
Finally, the connection between BOS1 and other cellular processes, such as chromatin remodeling and post-translational modifications, warrants further investigation. Understanding how the activity of the BOS1 transcription factor is modulated by these processes will provide a more complete picture of its regulatory network.
Q & A
Q. What systems biology tools integrate multi-omics data for BOS1 networks?
- Methodology : Use platforms like ProteINSIDE for protein-protein interaction (PPI) mining or the Proteins API for cross-database queries. Combine RNA-seq, phosphoproteomics, and interactome data to build regulatory networks. Validate hubs via knockout/overexpression .
Data Analysis & Experimental Design
Q. How to address batch variability in BOS1 recombinant protein studies?
- Methodology : Request peptide content analysis and TFA removal (<1%) for custom peptides. Include internal controls (e.g., housekeeping proteins) in assays. Use standardized protocols for protein extraction and quantification to minimize technical noise .
Q. What statistical methods are robust for BOS1 transcript-phenotype correlations?
- Methodology : Apply Pearson/Spearman correlation coefficients for linear/non-linear relationships (e.g., qPCR vs. lesion size). Use mixed-effects models to account for biological replicates. Tools like Qbase+ normalize raw Ct values with reference genes (e.g., Actin2) .
Q. How to optimize CRISPR design for BOS1 allelic series generation?
Q. What guidelines ensure reproducibility in BOS1-related studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
